molecular formula C17H11ClN4O4 B10944818 N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide

N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10944818
M. Wt: 370.7 g/mol
InChI Key: XAXOXZKOTVKFRX-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, a nitro group, and a pyrazole ring. Its molecular formula is C17H11ClN4O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-amino-5-chlorobenzophenone, which is then reacted with various reagents to introduce the nitro and pyrazole groups. The final step involves the formation of the carboxamide group through a reaction with appropriate carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group plays a crucial role in its reactivity, while the benzoyl and chlorophenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoyl-4-chlorophenyl)-2-chlorobenzamide
  • N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide
  • N-(2-Benzoyl-4-chlorophenyl)benzamide

Uniqueness

N-(2-Benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-3-carboxamide is unique due to the presence of the pyrazole ring and the nitro group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H11ClN4O4

Molecular Weight

370.7 g/mol

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H11ClN4O4/c18-11-6-7-13(12(8-11)16(23)10-4-2-1-3-5-10)20-17(24)15-14(22(25)26)9-19-21-15/h1-9H,(H,19,21)(H,20,24)

InChI Key

XAXOXZKOTVKFRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=NN3)[N+](=O)[O-]

Origin of Product

United States

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